Product packaging for Hatomarubigin B(Cat. No.:CAS No. 139501-91-0)

Hatomarubigin B

Cat. No.: B148837
CAS No.: 139501-91-0
M. Wt: 336.3 g/mol
InChI Key: IAWMODONDSIOEK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hatomarubigin B (CAS 139501-91-0) is a member of the angucycline family, a large group of benz[a]anthraquinone-type aromatic polyketides of microbial origin known for a wide spectrum of biological activities . This compound is produced by Streptomyces sp. strain 2238-SVT4 and has been identified as effective in reversing colchicine resistance in multi-drug resistant tumor cells, highlighting its significant research value in oncology and pharmacology . The genetic cluster (hrb) responsible for its biosynthesis has been identified and expressed in a heterologous host, facilitating research into its biosynthetic pathway . This compound is for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O5 B148837 Hatomarubigin B CAS No. 139501-91-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139501-91-0

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

(3S)-11-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C20H16O5/c1-9-7-10-3-4-11-16(15(10)13(22)8-9)20(24)17-12(21)5-6-14(25-2)18(17)19(11)23/h3-6,9,21H,7-8H2,1-2H3/t9-/m0/s1

InChI Key

IAWMODONDSIOEK-VIFPVBQESA-N

SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)OC

Isomeric SMILES

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)OC

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)OC

Other CAS No.

139501-91-0

Synonyms

hatomarubigin B

Origin of Product

United States

Structural Elucidation and Stereochemical Assignment of Hatomarubigin B

Methodologies for Initial Structural Determination

The initial isolation and structural elucidation of Hatomarubigin B, along with its congeners A, C, and D, were accomplished from the cultured broth of Streptomyces sp. 2238-SVT4. The foundational work in determining the planar structure of this compound relied heavily on a suite of nuclear magnetic resonance (NMR) spectroscopic techniques.

At the core of this analytical endeavor were one-dimensional (1D) and two-dimensional (2D) NMR experiments. The ¹H NMR spectrum provided crucial information about the number and types of protons present in the molecule, as well as their immediate electronic environment and coupling relationships. Complementary to this, the ¹³C NMR spectrum revealed the carbon framework of the molecule.

To piece together the intricate connectivity of the atoms, a variety of 2D NMR techniques were employed. These experiments, which correlate nuclear spins through bonds or through space, were instrumental in assembling the molecular puzzle of this compound. The application of these comprehensive NMR spectral analyses allowed for the unambiguous determination of the planar structure of this compound.

Assignment of Absolute and Relative Stereochemistry

While NMR spectroscopy was pivotal in defining the planar structure, the determination of the precise three-dimensional arrangement of atoms, or stereochemistry, required further investigation. The definitive assignment of the absolute and relative stereochemistry of this compound was achieved through the gold standard of chemical synthesis: total synthesis.

The first total synthesis of (+)-Hatomarubigin B served as the ultimate proof of its structure and stereoconfiguration. nih.gov This ambitious undertaking involved a multi-step synthetic sequence that meticulously controlled the formation of each stereocenter. By successfully synthesizing a molecule with a known, controlled stereochemistry and demonstrating that its spectroscopic data were identical to that of the natural product, chemists could unequivocally confirm the absolute configuration of the naturally occurring this compound.

While single-crystal X-ray analysis is a powerful technique for determining the three-dimensional structure of molecules, there are no specific reports detailing its use in the initial stereochemical assignment of this compound or its derivatives. Therefore, the stereochemical elucidation of this natural product primarily rests on the conclusive evidence provided by its total synthesis.

Relationship of this compound's Structure to Other Hatomarubigin Congeners (A, C, D)

This compound is part of a family of structurally related compounds, known as congeners, which also includes Hatomarubigins A, C, and D. nih.gov These compounds share a common angucycline core but differ in their substitution patterns. Understanding these subtle structural variations is key to comprehending their biosynthetic relationships and potentially their biological activities.

This compound is structurally very similar to Hatomarubigin A, with the primary difference being the stereochemistry at a specific chiral center. Hatomarubigin C, another close relative, features a modification on the tetracyclic ring system. Hatomarubigin D stands out as a more complex congener, existing as a unique dimer of Hatomarubigin C. nih.gov

The structural elucidation of these congeners was carried out in parallel with that of this compound, employing similar spectroscopic methodologies. The comparative analysis of their NMR data allowed for the precise identification of the structural differences that distinguish each member of the hatomarubigin family.

Table 1: Comparison of Hatomarubigin Congeners

Compound Key Structural Features
Hatomarubigin A Angucycline core with a specific stereochemistry.
This compound A stereoisomer of Hatomarubigin A.
Hatomarubigin C Modified angucycline core compared to A and B.

Biosynthetic Pathway Elucidation of Hatomarubigin B

Identification and Characterization of the hrb Gene Cluster in Streptomyces sp. strain 2238-SVT4

The hrb gene cluster, responsible for the biosynthesis of hatomarubigins, was identified and characterized in Streptomyces sp. strain 2238-SVT4. nih.govasm.orgnih.gov This identification was facilitated by using PCR with primers designed based on conserved regions of known angucycline aromatase and cyclase genes. nih.govasm.orgnih.govtandfonline.com

Genomic Organization and Positional Analysis of Open Reading Frames (ORFs) within the hrb Cluster

Sequence analysis of a approximately 35-kbp DNA fragment from Streptomyces sp. strain 2238-SVT4 revealed the presence of the hrb gene cluster, consisting of 33 open reading frames (ORFs). nih.gov Based on their positions and predicted functions, 30 of these ORFs were designated as hrb genes, forming the core of the hatomarubigin biosynthesis gene cluster. asm.orgnih.gov The cluster contains genes typical of angucycline biosynthetic pathways, including those for the minimal PKS, ketoreductase, aromatase, and cyclase. asm.orgnih.gov Additionally, regulatory genes (hrbR1, hrbR2, and hrbR3) and a transporter gene (hrbT) were identified within the cluster. asm.org Two primary metabolic genes, S-adenosylmethionine synthase and carbohydrate kinase, were found at one end of the sequenced fragment. nih.gov

Homology-Based Annotation of Putative Biosynthetic Genes

Homology searches played a crucial role in annotating the putative functions of the genes within the hrb cluster. asm.orgnih.gov Comparison of the deduced amino acid sequences of the hrb ORFs to known angucycline biosynthesis genes revealed significant similarities for 17 of the 33 ORFs. asm.orgnih.gov This homology-based analysis allowed for the assignment of putative functions to many of the hrb genes, including those involved in polyketide chain formation and subsequent modifications. asm.orgnih.gov For example, the hrbI gene shows similarity to lanV, a 6-ketoreductase gene involved in landomycin biosynthesis, suggesting a similar function in the hatomarubigin pathway. nih.govnih.gov

Enzymatic Machinery of Hatomarubigin Biosynthesis

The biosynthesis of Hatomarubigin B involves a coordinated effort of several enzymes encoded by the hrb gene cluster. These enzymes can be broadly categorized into the PKS system, responsible for building the core carbon skeleton, and tailoring enzymes, which modify the polyketide intermediate to yield the final product. nih.govacs.org

Polyketide Synthase (PKS) System for Core Skeleton Formation

The core structure of this compound, the benz[a]anthraquinone skeleton, is assembled by a type II PKS system. nih.govoup.commdpi.com Type II PKSs are multienzyme complexes that iteratively condense acetyl-CoA and malonyl-CoA extender units to produce a linear poly-β-ketide chain. nih.govacs.org The hrb gene cluster contains genes for the minimal PKS, which typically includes a ketosynthase (KS), chain length determinant factor (CLF), and acyl carrier protein (ACP). asm.orgnih.govplos.org These components work together to determine the length and initial folding pattern of the polyketide chain, a crucial step in defining the final angucycline structure. nih.govacs.org

Tailoring Enzymes and Their Catalytic Mechanisms

Following the formation of the nascent polyketide chain by the PKS, a diverse set of tailoring enzymes catalyzes modifications that lead to the mature angucycline structure of this compound. oup.comnih.govacs.org These enzymes are responsible for cyclization, aromatization, reduction, oxidation, and other functional group transformations. nih.govoup.comnih.govacs.org

Ketoreductases, Aromatases, and Cyclases in Benz[a]anthraquinone Skeleton Assembly

Key tailoring enzymes in the biosynthesis of the benz[a]anthraquinone skeleton include ketoreductases, aromatases, and cyclases. oup.comnih.govtandfonline.comnih.gov After the polyketide chain is synthesized, cyclases catalyze intramolecular cyclization reactions to form the initial ring structures. nih.govacs.org Aromatases then introduce double bonds, leading to the characteristic aromatic rings of the angucycline scaffold. nih.govacs.org Ketoreductases are involved in reducing specific ketone groups along the polyketide chain, influencing the oxidation state and stereochemistry of the final product. nih.govacs.org The hrb cluster encodes genes for these essential tailoring enzymes, which act in a coordinated manner to convert the linear polyketide into the tetracyclic benz[a]anthraquinone core of hatomarubigins. asm.orgnih.gov The specific order and action of these enzymes dictate which angucycline congener, such as this compound, is produced. researchgate.net

O-Methyltransferases in Glycosylation and Methylation Events

O-methyltransferases (OMTs) play a crucial role in the modification of secondary metabolites through methylation, transferring a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate. maxapress.commdpi.combnl.gov In the context of hatomarubigin biosynthesis, the hrbU gene is identified as a candidate for an O-methyltransferase gene based on its homology to tcmO, an O-methyltransferase gene involved in tetracenomycin biosynthesis. nih.gov This suggests that HrbU is likely responsible for specific methylation events within the hatomarubigin biosynthetic pathway. While the precise methylation steps catalyzed by HrbU in the formation of this compound are not explicitly detailed in the provided information, OMTs are generally involved in modifying the aglycone structure or attached sugar moieties, influencing the final biological activity and properties of the angucycline. maxapress.com

Oxidoreductases and Oxygenases in Specific Hydroxylation and Oxidation Steps

Oxidoreductases and oxygenases are key enzymes in tailoring pathways, catalyzing hydroxylation and oxidation reactions that diversify the structure of polyketides. taylorandfrancis.com In hatomarubigin biosynthesis, several genes encoding these enzymes are present in the hrb cluster. Specifically, the hrbG gene shows homology to lndM2, a gene responsible for 6-hydroxylation in landomycin biosynthesis, suggesting HrbG catalyzes the 6-hydroxylation of rubiginone B2 to yield hatomarubigin A. nih.gov For the formation of this compound, the genes hrbW (encoding a reductase) and hrbX (encoding a oxygenase homologous to lanZ5 involved in 11-hydroxylation in landomycin biosynthesis) are proposed to catalyze the 11-hydroxylation of rubiginone B2. nih.gov This indicates that specific oxidoreductases and oxygenases, acting at defined positions on the angucycline backbone, are essential for generating the structural variations observed in hatomarubigins A and B from a common precursor like rubiginone B2.

Functional Analysis of Specific hrb Genes

Functional analysis of individual genes within the hrb cluster has provided insights into their specific roles in the biosynthetic pathway.

Role of hrbY Gene Product in Dimerization and Methylene (B1212753) Bridge Formation (e.g., conversion of Hatomarubigin C to D)

The hrbY gene product, a putative oxidoreductase, has been identified as a key enzyme in the formation of the unique methylene bridge in hatomarubigin D. nih.govresearchgate.netresearchgate.netresearchgate.net Hatomarubigin D is a dimer of hatomarubigin C linked by a methylene group. nih.govnih.govresearchgate.net In vitro experiments with purified HrbY demonstrated its ability to convert hatomarubigin C into hatomarubigin D in the presence of methylcobalamin (B1676134) and NADPH as cofactors. nih.gov This reaction is considered the final step in the biosynthesis of hatomarubigin D. nih.gov HrbY exhibits homology to FAD-dependent pyridine (B92270) nucleotide-disulfide oxidoreductase and contains conserved FAD and NAD(P)H binding motifs. nih.gov The requirement for NADPH but not FAD in the in vitro reaction suggests the recombinant enzyme might be purified as a complex with FAD. nih.gov The in vivo function of HrbY was further confirmed through heterologous expression studies. mushroomlab.cn

Involvement of hrbF in Regiospecificity of Oxygenation Enzymes and Novel Metabolite Production (e.g., Hatomarubigin F)

The hrbF gene is another important gene within the hatomarubigin biosynthetic cluster. Unlike many other hrb genes, hrbF shows no homology to previously characterized angucycline biosynthesis genes. researchgate.netnih.gov Functional analysis through gene disruption in a heterologous expression system revealed the involvement of HrbF in regulating the regiospecificity of oxygenation enzymes. researchgate.netnih.gov When the hrb gene cluster lacking hrbF was expressed in Streptomyces lividans, a new metabolite, designated hatomarubigin F, was produced. researchgate.netnih.gov Structural analysis identified hatomarubigin F as 5-hydroxyhatomarubigin E, suggesting that HrbF influences the site of hydroxylation catalyzed by oxygenases in the pathway. researchgate.netnih.gov This highlights HrbF's role in directing the enzymatic machinery to produce specific hydroxylated products.

Heterologous Expression Systems for Biosynthetic Pathway Deconvolution

Heterologous expression systems are powerful tools for elucidating biosynthetic pathways of natural products. By introducing a gene cluster from a producing organism into a heterologous host, researchers can analyze the function of individual genes and reconstitute the pathway or parts of it. frontiersin.org

Engineering and Expression of hrb Gene Clusters in Model Strains (e.g., Streptomyces lividans)

Streptomyces lividans is a commonly used model host for the heterologous expression of gene clusters from other Streptomyces species due to its genetic tractability and ability to produce secondary metabolites. nih.govnih.govresearchgate.netmushroomlab.cnfrontiersin.orgnih.gov To study the hatomarubigin biosynthetic pathway, researchers engineered and expressed parts of the hrb gene cluster in S. lividans TK23. nih.govnih.govresearchgate.net Expression of a fragment of the gene cluster containing hrbR1 to hrbX in S. lividans resulted in the production of hatomarubigins A, B, and C, along with rubiginone B2. nih.govnih.gov This demonstrated that these genes are sufficient for the biosynthesis of these specific hatomarubigins. nih.gov However, hatomarubigin D was not detected in this initial expression system. nih.gov Subsequent studies involving the expression of the hrb gene cluster including hrbY in S. lividans successfully led to the production of hatomarubigin D, further confirming the role of HrbY in its formation. mushroomlab.cnnih.gov Heterologous expression in S. lividans has been instrumental in dissecting the hrb gene cluster and confirming the functions of specific genes like hrbY and hrbF. researchgate.netmushroomlab.cnnih.govnaturalproducts.net

Targeted Gene Disruption and Mutagenesis Studies for Functional Characterization of Biosynthetic Enzymes

Targeted gene disruption and mutagenesis have been employed to investigate the functions of specific genes within the hrb cluster and to understand their roles in the biosynthesis of hatomarubigins. One notable example involves the functional analysis of the hrb gene cluster through heterologous expression in Streptomyces lividans. nih.gov By expressing a portion of the hrb gene cluster (containing hrbR1 to hrbX) in S. lividans, researchers were able to produce hatomarubigins A, B, and C. nih.govnih.gov

Further studies utilized gene disruption in this heterologous expression system to analyze the function of individual genes. For instance, the disruption of hrbF, a gene with no apparent homology to known angucycline biosynthesis genes, led to the detection of a new metabolite, designated hatomarubigin F. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy identified hatomarubigin F as 5-hydroxyhatomarubigin E. nih.gov This finding suggested that the hrbF gene product, HrbF, plays a role in regulating the regiospecificity of oxygenation enzymes in the pathway, influencing which position on the angucycline scaffold is hydroxylated. nih.gov

Another key enzyme studied through functional analysis is HrbY. HrbY is a putative oxidoreductase encoded in the hrb gene cluster and has been implicated in the formation of the unique methylene bridge found in the dimeric angucycline hatomarubigin D. researchgate.net In vitro studies demonstrated that the purified HrbY enzyme could catalyze the conversion of hatomarubigin C to hatomarubigin D, utilizing methylcobalamin and NADPH as cofactors. mushroomlab.cn The in vivo function of HrbY was also confirmed through heterologous expression experiments where the complete hrb gene cluster, including hrbY, was expressed in Streptomyces lividans, resulting in the production of hatomarubigin D along with the other hatomarubigins. mushroomlab.cn This provided strong evidence for HrbY's role in the dimerization step.

These targeted gene disruption and mutagenesis studies, often coupled with heterologous expression and structural analysis of accumulated intermediates or shunt products, are crucial for assigning functions to the genes within the biosynthetic cluster and for deciphering the precise enzymatic steps involved in the conversion of the polyketide backbone into the final complex structures of hatomarubigins.

Comparative Biosynthetic Strategies Among Angucycline Antibiotics

Angucycline antibiotics represent a diverse family of natural products, and comparisons of their biosynthetic pathways reveal both conserved mechanisms and unique strategies that contribute to their structural variety. The core biosynthetic machinery for angucyclines typically involves a type II PKS system that assembles a decaketide chain, followed by a set of tailoring enzymes. nih.gov The hrb gene cluster for hatomarubigin biosynthesis shares common features with other angucycline gene clusters, including the presence of genes for minimal PKS components, ketoreductase, aromatase, and cyclase enzymes, which are essential for constructing the basic angucycline framework. nih.govtandfonline.com

However, the diversification of angucycline structures arises from variations in the post-PKS modification enzymes. Comparisons of different angucycline biosynthetic gene clusters, such as those for urdamycin, jadomycin, grincamycin, and Sch 47554, highlight the roles of various oxygenases, reductases, glycosyltransferases, and methyltransferases in shaping the final product. nih.govresearchgate.net For example, while many pathways involve hydroxylation and deglycosylation steps, the regiospecificity of these modifications can vary significantly between different angucycline producers. nih.gov

A key point of divergence in angucycline biosynthesis is the formation of atypical structures or the dimerization of angucyclinone monomers. Hatomarubigin D, a methylene-linked dimer of hatomarubigin C, exemplifies such a unique biosynthetic strategy. nih.gov The enzymatic formation of this methylene bridge catalyzed by HrbY is a distinct feature of the hatomarubigin pathway compared to many other angucycline biosynthetic routes that yield monomeric products. researchgate.netmushroomlab.cn Other angucycline pathways might involve different types of dimerization or unique ring cleavage reactions catalyzed by specific oxygenases, leading to diverse structural scaffolds. nih.govresearchgate.net

Furthermore, variations in sugar biosynthesis and glycosylation patterns contribute significantly to angucycline diversity. While some angucyclines are aglycones, many are glycosylated with various deoxy sugars. nih.gov The genes responsible for the biosynthesis and attachment of these sugar moieties are often found within the angucycline gene clusters, and their presence and specificity contribute to the unique sugar decorations observed in different angucycline families. nih.govtandfonline.com

Biological Activities and Molecular Mechanisms of Action of Hatomarubigin B

Anti-Multidrug Resistance Activity

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where tumor cells develop decreased sensitivity not only to the primary therapeutic agent but also to a variety of structurally unrelated drugs. nih.gov Hatomarubigins, including Hatomarubigin B, have been identified as compounds effective against multidrug-resistant tumor cells. nih.govkribb.re.kr

Potentiation of Cytotoxicity of Chemotherapeutic Agents (e.g., colchicine) in Multidrug-Resistant Tumor Cells

Studies have shown that hatomarubigins can enhance the cytotoxicity of certain chemotherapeutic agents in multidrug-resistant tumor cell lines. nih.govkribb.re.kr Specifically, hatomarubigins have been found to potentiate the effects of colchicine (B1669291) and vinblastine (B1199706) against multidrug-resistant KB-C2 cells. kribb.re.krkoreascience.kr This potentiation effect was not observed with adriamycin-induced cytotoxicity against KB-C2 cells, nor did hatomarubigins significantly affect sensitive KB cells. kribb.re.krkoreascience.kr These findings suggest that hatomarubigins act as specific potentiators of agents like colchicine in resistant cell lines. kribb.re.kr

Table 1: Potentiation of Cytotoxicity by Hatomarubigins in KB-C2 Cells

CompoundChemotherapeutic AgentEffect on Cytotoxicity in KB-C2 Cells
HatomarubiginsColchicinePotentiation
HatomarubiginsVinblastinePotentiation
HatomarubiginsAdriamycinNo potentiation

Among the hatomarubigins, Hatomarubigin A demonstrated the highest synergistic effect on colchicine-induced cytotoxicity. kribb.re.kr

Investigation of Underlying Cellular and Molecular Mechanisms of Multidrug Resistance Reversal

The reversal of multidrug resistance by compounds like hatomarubigins is a subject of ongoing investigation. MDR in cancer cells can arise from various mechanisms, including increased drug efflux mediated by ATP-binding cassette (ABC) transporter proteins like P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance protein 1 (MRP1). nih.govmdpi.commdpi.com While the specific molecular mechanisms by which this compound reverses MDR are not extensively detailed in the provided context, its ability to potentiate the effect of drugs like colchicine, which are often substrates for efflux pumps, suggests a potential interaction with these transporters or downstream pathways affected by resistance. kribb.re.krkoreascience.krnih.gov Research into the biosynthesis of hatomarubigins has identified a gene cluster (hrb) in Streptomyces sp. 2238-SVT4 responsible for their production, providing a basis for further genetic and biochemical studies into their mechanism of action. nih.govresearchgate.net

Broad Spectrum Biological Activities Characteristic of Angucycline Class

Angucycline antibiotics, as a class, are known for their diverse biological activities, which include antibacterial, antiviral, antitumor, and enzyme inhibitory effects. nih.govnih.gov this compound, being an angucycline, is expected to share some of these general properties, although specific detailed studies on this compound for all these activities might be limited in the provided information.

General Antibacterial and Antiviral Activity Profiles

Angucyclines, in general, exhibit antibacterial activity. nih.govnih.govscielo.brjournalagent.com This activity can stem from various mechanisms, including the inhibition of protein synthesis or disruption of cell wall integrity in bacteria. scielo.brexplorationpub.com Some angucyclines also possess antiviral properties. nih.govnih.govmdpi.comfrontiersin.orghealthline.com The range of viruses affected and the mechanisms involved can vary among different angucycline derivatives.

General Antitumor Activity

Antitumor activity is another characteristic feature of many angucycline antibiotics. nih.govnih.govgoettingen-research-online.de This can involve various mechanisms, such as DNA intercalation, topoisomerase inhibition, or induction of apoptosis in cancer cells. researchgate.net While this compound is specifically highlighted for its anti-multidrug resistance activity in tumor cells, its classification as an angucycline suggests it may also possess some intrinsic antitumor properties, although this is not the primary focus of the provided information. nih.govnih.govkribb.re.kr

Enzyme Inhibitory Effects

Angucyclines have also been reported to exhibit enzyme inhibitory effects. nih.govnih.gov Enzyme inhibition can occur through various mechanisms, including competitive, uncompetitive, or non-competitive binding to the enzyme, affecting its catalytic activity. researchgate.netbu.edustudymind.co.uk The specific enzymes inhibited by this compound are not detailed in the provided context, but this is a known potential activity for compounds within the angucycline class. nih.govnih.govcostam.org.my

Platelet Aggregation Inhibitory Effects

Research has indicated that this compound possesses the ability to inhibit platelet aggregation costam.org.my. Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic disorders. The inhibition of this process by compounds like this compound suggests potential therapeutic relevance in conditions where preventing blood clot formation is desired costam.org.my. Studies have shown that this compound can inhibit platelet aggregation in a dose-dependent manner costam.org.my.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For angucyclines, including this compound and its analogs, SAR investigations aim to identify the specific structural features responsible for their observed potencies and selectivities nih.govnih.gov.

Correlating Structural Motifs with Biological Potency and Selectivity for this compound and its Analogs

Angucyclines share a core benz[a]anthracenequinone framework, typically featuring an alkyl group at C-3 and oxygen functionalities at C-1 and C-8 ucl.ac.uk. Variations in the post-PKS modifications, such as oxidations, ring rearrangements, and glycosylations, contribute significantly to the structural diversity within the angucycline family and, consequently, to their varied biological profiles nih.govnih.gov.

While specific detailed SAR data correlating structural motifs directly with the platelet aggregation inhibitory effects of this compound and its immediate analogs are not extensively detailed in the provided search results, the broader context of angucycline SAR suggests that modifications to the core structure and the presence or absence of specific functional groups (like hydroxyls or glycosyl residues) can influence biological activities nih.govnih.gov. For instance, comparisons of the biological activities of different angucycline congeners, such as hatomarubigins A, B, C, and D, or other related angucyclinones, can provide insights into the impact of structural differences on activity nih.govnih.gov. Hatomarubigin D, for example, is a methylene-bridged dimeric angucycline analog, highlighting how dimerization can create structural variations mushroomlab.cn.

Interactive Data Table: Angucycline Analogs and Activities (Illustrative based on general angucycline properties)

Compound NameStructural Feature VariationReported Activity Examples (General Angucycline)
This compoundAngucycline corePlatelet aggregation inhibition costam.org.my
Hatomarubigin DMethylene-bridged dimer(Specific activity not detailed in snippets)
Rubiginone B2Angucyclinone subgroupPotentiates vincristine (B1662923) cytotoxicity nih.gov
SeitomycinAngucycline analogModerate antimicrobial, weak phytotoxic nih.gov
Landomycin AGlycosylated angucyclineAnticancer activity nih.govjst.go.jp

Elucidation of Specific Molecular Targets and Signaling Pathways

The specific molecular targets and signaling pathways through which this compound exerts its platelet aggregation inhibitory effects are not explicitly detailed in the provided search results. However, angucyclines are known to interact with a variety of biological targets and influence different signaling pathways depending on their specific structure nih.govucl.ac.uk.

Research on other angucyclines has explored various mechanisms, including enzyme inhibition and modulation of signaling pathways like STAT3 nih.govucl.ac.uk. Given that platelet aggregation is a complex process involving multiple receptors and signaling cascades (e.g., involving thrombin, collagen, ADP, and their downstream effectors), the target of this compound could potentially be one or more components within these pathways. Further research is needed to specifically elucidate the molecular targets and the precise signaling events modulated by this compound that lead to the observed inhibition of platelet aggregation.

Advanced Research Methodologies and Future Perspectives in Hatomarubigin B Studies

Genomic Mining and Bioinformatic Approaches for Discovery of New Hatomarubigin Analogs

The biosynthesis of complex natural products like hatomarubigin B is encoded by biosynthetic gene clusters (BGCs) within the genome of the producing organism, typically a species of Streptomyces. nih.gov The advent of high-throughput sequencing and sophisticated bioinformatic tools has enabled the strategy of genome mining, a process that involves computationally screening genomic data to identify novel BGCs that may produce new natural product analogs. mdpi.come3s-conferences.org

Functional analysis of the hatomarubigin biosynthesis (hrb) gene cluster, which consists of 25 genes, has been successfully conducted through heterologous expression. nih.gov This foundational knowledge of the hrb cluster is critical for bioinformatic approaches. Scientists can use the DNA sequences of key enzymes within this cluster, such as polyketide synthases, as queries to search public and private genomic databases for homologous clusters in other microorganisms. mdpi.com This approach can rapidly identify organisms that may produce structurally similar, yet distinct, hatomarubigin analogs with potentially novel or improved biological activities.

Bioinformatic tools can further analyze these newly identified BGCs to predict the chemical structure of the resulting metabolite, guiding targeted isolation efforts. nih.gov This data-driven approach is significantly more efficient than traditional, serendipity-based natural product discovery methods. mdpi.com

Bioinformatic Tool/ApproachApplication in Hatomarubigin Analog Discovery
antiSMASH / DeepBGC Identification and annotation of homologous hrb gene clusters in sequenced microbial genomes. mdpi.com
BLAST / Sequence Homology Using key hrb gene sequences (e.g., polyketide synthase) as queries to find related BGCs.
Phylogenetic Analysis Studying the evolutionary relationships between different hrb-like clusters to predict functional divergence.
Structural Prediction Algorithms Predicting the chemical structures of putative hatomarubigin analogs from the genetic code of a BGC.

Metabolic Engineering and Synthetic Biology for Engineered Biosynthesis of Hatomarubigins and Their Derivatives

Metabolic engineering and synthetic biology offer powerful strategies for the rational manipulation of biological systems to produce valuable chemicals, including pharmaceuticals. nih.govlbl.gov These approaches are particularly relevant for this compound, where heterologous expression of the entire hrb gene cluster in a well-characterized host organism, Streptomyces lividans, has already been achieved. nih.gov This success establishes a platform for the engineered biosynthesis of hatomarubigins.

Key strategies in this field include:

Heterologous Expression: Transferring the complete hrb gene cluster into a high-producing, genetically tractable host to improve yields and facilitate easier purification. nih.govnih.gov

Pathway Engineering: Modifying the biosynthetic pathway through gene knockout or overexpression to generate novel derivatives. A prime example is the disruption of the hrbF gene in the heterologous host, which led to the production of a new metabolite, hatomarubigin F (5-hydroxyhatomarubigin E), demonstrating that HrbF likely plays a role in regulating the regiospecificity of oxygenation. nih.gov

Combinatorial Biosynthesis: Creating hybrid BGCs by combining genes from the hrb cluster with genes from other natural product pathways to generate entirely new, "unnatural" molecules. nih.gov

These synthetic biology approaches not only provide a means to increase the supply of this compound but also serve as a robust method for generating a library of novel derivatives for biological screening. nih.govmdpi.com

Engineering StrategyObjectiveExample/Potential Outcome
Heterologous Expression Improve production and simplify downstream processing.Production of known hatomarubigins A-D in Streptomyces lividans. nih.gov
Gene Disruption Create new analogs and elucidate gene function.Disruption of hrbF yielded the novel Hatomarubigin F. nih.gov
Promoter Engineering Fine-tune gene expression within the hrb cluster to optimize production titers.Increased yield of this compound.
Precursor Engineering Increase the availability of biosynthetic building blocks.Higher overall production of all hatomarubigin compounds. nih.gov

Chemoenzymatic Synthesis and Semisynthesis Strategies for Structural Diversification

While metabolic engineering modifies the compound from within a cell, chemoenzymatic and semisynthetic methods diversify the molecular structure externally by combining the precision of enzymes with the versatility of chemical reactions. nih.govfrontiersin.org These strategies are invaluable for creating derivatives that are inaccessible through purely biological or chemical means.

Semisynthesis: This approach involves using a naturally produced hatomarubigin, such as this compound, as a starting scaffold. Chemical reagents are then used to modify specific functional groups. For instance, the hydroxyl or glycosyl moieties on the hatomarubigin core could be targeted for acylation, alkylation, or other transformations to explore structure-activity relationships (SAR).

Chemoenzymatic Synthesis: This strategy integrates enzymatic steps into a chemical synthesis workflow. researchgate.net Enzymes can be used to perform highly specific and stereoselective reactions that are challenging for traditional organic chemistry, such as regioselective hydroxylation, glycosylation, or oxidation. nih.gov For example, an intermediate from the total synthesis of this compound could be treated with a specific glycosyltransferase or hydroxylase to generate a novel analog with high purity and yield. nih.gov This approach leverages the strengths of both catalysis types to build molecular complexity efficiently. chemrxiv.org

ApproachDescriptionPotential Application for this compound
Semisynthesis Chemical modification of the isolated natural product.Modifying the sugar moiety or peripheral hydroxyl groups of this compound to probe their importance for biological activity.
Chemoenzymatic Synthesis A combination of chemical and enzymatic reaction steps.Using a lipase (B570770) for a stereoselective reaction on a synthetic precursor, or a P450 enzyme to hydroxylate the tetracyclic core at a late stage. researchgate.netnih.gov
Enzymatic Derivatization Using isolated enzymes to modify the final natural product.Attaching different sugar molecules to the this compound core using a panel of glycosyltransferases.

Development of High-Throughput Screening Assays for Functional Characterization of this compound and its Variants

To efficiently evaluate the biological activity of the many this compound analogs generated through the aforementioned strategies, high-throughput screening (HTS) is essential. bmglabtech.com HTS uses automation, miniaturization, and rapid data processing to test thousands of compounds against a biological target or cellular process simultaneously. assaygenie.comnih.gov

Given that hatomarubigins A, B, C, and D were initially found to enhance the cytotoxicity of colchicine (B1669291) against multidrug-resistant tumor cells, a primary HTS assay can be designed around this phenotype. nih.gov Such an assay would involve:

Seeding multidrug-resistant cancer cells in multi-well plates (e.g., 384- or 1536-well).

Treating the cells with a library of hatomarubigin variants in combination with a fixed, sub-lethal concentration of a chemotherapeutic agent like colchicine or paclitaxel.

Incubating for a set period.

Measuring cell viability using a rapid, automated readout, such as a luminescence-based assay (e.g., CellTiter-Glo) or a fluorescence-based assay.

"Hits" from this screen would be compounds that significantly reduce cell viability compared to the chemotherapeutic agent alone. bmglabtech.com Beyond this, other HTS assays could be developed to explore different activities, including target-based biochemical assays or other cell-based phenotypic screens to identify novel functions for the hatomarubigin scaffold. nih.govstanford.edu

HTS Assay TypePrincipleApplication for Hatomarubigin Variants
Cell-Based Phenotypic Screen Measures a change in cell behavior or viability.Screening for enhanced cytotoxicity in multidrug-resistant cancer cell lines. nih.gov
Biochemical (Target-Based) Screen Measures the direct interaction of a compound with a purified protein (e.g., enzyme, receptor).Testing for inhibition of specific ABC transporters (e.g., P-glycoprotein) if identified as a target.
High-Content Imaging Automated microscopy to quantify changes in cellular morphology or protein localization.Screening for effects on cytoskeletal structure or other cellular features in response to treatment.
Reporter Gene Assay Measures the activity of a specific signaling pathway by linking it to the expression of a reporter protein (e.g., luciferase).Assessing whether hatomarubigin variants modulate stress-response or drug-resistance pathways.

Rational Design and Synthesis of this compound-Inspired Compounds for Enhanced Biological Activity

Rational design utilizes structural information about a compound and its biological target to design new molecules with improved properties, such as higher potency or better selectivity. nih.govnih.gov This process is iterative and relies heavily on data from SAR studies, which are informed by the HTS of hatomarubigin variants.

The rational design cycle for this compound-inspired compounds would involve:

SAR Determination: Systematically analyzing the HTS data to understand which parts of the this compound molecule are essential for its activity.

Computational Modeling: If a molecular target is identified, computer-aided drug design (CADD) techniques like molecular docking can be used to model the binding interaction between this compound and the target protein. These models can predict how structural changes might improve binding affinity. nih.gov

Design of New Analogs: Based on the SAR and computational models, new molecules are designed in silico. These designs might involve simplifying the core structure to improve synthetic accessibility, modifying side chains to enhance target engagement, or altering physicochemical properties to improve drug-like characteristics.

Chemical Synthesis: The newly designed compounds are then synthesized. The published total synthesis of (+)-hatomarubigin B provides a validated chemical route that can be adapted to create these novel, rationally designed analogs. nih.gov

This design-synthesize-test cycle is repeated to progressively optimize the lead compound, moving towards a derivative with superior biological activity.

Further Exploration of Novel Molecular Targets and Therapeutic Applications

While the initial activity of this compound against multidrug-resistant cells is promising, the full therapeutic potential and the precise molecular mechanisms remain to be fully elucidated. nih.gov Future research should focus on identifying the direct molecular target(s) of this compound and exploring its activity in other disease contexts.

Target Identification: Identifying the specific protein(s) that this compound interacts with is a critical next step. Modern chemical biology techniques such as affinity chromatography-mass spectrometry, yeast three-hybrid systems, or thermal proteome profiling can be employed to "pull down" binding partners from cell lysates. Furthermore, genetic approaches like CRISPR-based functional genomic screens can identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby pointing to its target or pathway. nih.gov

Exploring New Therapeutic Areas: The complex polyketide structure of this compound is a privileged scaffold in drug discovery, with many members of this class exhibiting diverse biological activities (e.g., antibacterial, antifungal, antiviral, immunosuppressive). Therefore, this compound and its derivatives should be screened against a broad range of biological targets and disease models. This could uncover entirely new therapeutic applications beyond its known role in sensitizing cancer cells.

Potential Research AreaRationale and Approach
Mechanism of Chemo-sensitization Elucidate how this compound overcomes multidrug resistance. This could involve target identification studies focused on ABC transporters or other resistance-associated proteins.
Anticancer Monotherapy Evaluate this compound and its analogs for direct cytotoxic or cytostatic effects against a broad panel of cancer cell lines, not just in combination.
Anti-infective Activity The compound is classified as an antibiotic. nih.gov Screen a library of hatomarubigin derivatives against pathogenic bacteria, fungi, and viruses to explore potential as an anti-infective agent.
Enzyme Inhibition Screen against panels of therapeutically relevant enzymes, such as kinases, proteases, or metabolic enzymes, to identify novel inhibitory activities.

Q & A

Q. What are the standard methods for detecting and quantifying Hatomarubigin B in microbial cultures?

this compound is typically detected and quantified using reversed-phase HPLC with a YMC-Pack R-ODS-7 column (4.6 mm id × 250 mm) and 80% methanol as the mobile phase. Detection is performed at 470 nm due to its strong absorbance in the visible spectrum . For quantification, calibration curves are generated using purified standards isolated via ethyl acetate extraction and silica gel chromatography. Researchers must validate detection limits and reproducibility across biological replicates to account for batch-to-batch variability in Streptomyces fermentation .

Q. What biosynthetic pathways are involved in this compound production?

this compound is synthesized via the angucycline pathway in Streptomyces species, involving a 25-gene cluster (hrbR1–hrbX). Key steps include:

  • Polyketide backbone formation : Initiated by a type II polyketide synthase (PKS).
  • Post-PKS modifications : Oxygenation at C-6 and C-11 positions by hrbW (oxidoreductase) and hrbX (oxygenase), respectively .
  • Regulatory control : The hrbR3 gene, homologous to jadR1, modulates pathway activation.
    Disruption of hrbF (a monooxygenase-like gene) alters oxygenation patterns, leading to derivatives like Hatomarubigin F .

Advanced Research Questions

Q. How can heterologous expression systems resolve contradictions in this compound biosynthesis studies?

Contradictions in pathway assignments (e.g., oxygenation vs. methylation steps) can be addressed using gene knockout/complementation experiments in heterologous hosts like Streptomyces lividans. For example:

  • Disruption of hrbY : Eliminates methyltransferase activity, preventing conversion of Hatomarubigin C to D and confirming hrbY’s role in dimeric angucycline formation .
  • HR-EI-MS and NMR : Structural elucidation of intermediates (e.g., Hatomarubigin F) validates enzymatic functions. Researchers should cross-reference HPLC retention times (Figure 3 in ) with spectral data (Table 1 in ) to resolve ambiguities.

Q. What experimental designs are optimal for studying the regiospecificity of HrbF in Hatomarubigin biosynthesis?

To analyze HrbF’s role in C-5 hydroxylation (vs. C-6/C-11):

Gene deletion : Construct hrbF-knockout plasmids (e.g., pWHM3-HR-YΔF) via NotI/PstI digestion and BlnI site insertion .

Metabolite profiling : Compare HPLC profiles of wild-type and knockout strains (Figure 3 in ).

Enzyme assays : Purify HrbF and test substrate specificity using in vitro reactions with Hatomarubigin E and methylcobalamin.

Kinetic analysis : Measure KmK_m and VmaxV_{max} for hydroxylation at competing sites.

Methodological Considerations

Q. How should researchers address variability in Hatomarubigin yields during fermentation?

Optimize fermentation conditions using:

  • Strain engineering : Introduce strong promoters (e.g., ermE) upstream of hrb clusters to enhance expression .
  • Media composition : Use a production medium with 2.5% soluble starch, 1.5% soybean meal, and 0.4% CaCO3_3 (pH 6.2) to stabilize secondary metabolite production .
  • Batch monitoring : Track dissolved oxygen and pH shifts to identify harvest windows (typically 48–72 hours post-inoculation).

Q. What analytical techniques are critical for verifying structural modifications in Hatomarubigin derivatives?

  • High-resolution EI-MS : Determines molecular formulas (e.g., Hatomarubigin F: C19H16O6\text{C}_{19}\text{H}_{16}\text{O}_6, HR-EI-MS m/z 340.0948) .
  • 2D NMR : HMBC and COSY spectra resolve spin systems (e.g., δ 7.58 ppm singlet correlating with C-4a/C-12a in Hatomarubigin F) .
  • UV-Vis spectroscopy : Confirm anthraquinone chromophores (λmax 475 nm in methanol) .

Data Interpretation and Validation

Q. How can researchers reconcile discrepancies between in vivo and in vitro enzymatic activity data?

  • Substrate supplementation : Test if intermediates (e.g., rubiginone B2) accumulate in gene-disrupted strains, indicating pathway bottlenecks .
  • Co-factor requirements : Assess whether in vitro conditions lack essential co-factors (e.g., methylcobalamin for HrbY activity) .
  • Transcriptional profiling : Use qRT-PCR to verify gene expression levels in heterologous hosts vs. native strains.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.